molecular formula C13H18N2O5S B11604825 1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol

1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol

Cat. No.: B11604825
M. Wt: 314.36 g/mol
InChI Key: ZMFRZOKASUHFPF-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Coupling with Butane-1,2,3,4-tetrol: The final step involves coupling the thiadiazole derivative with butane-1,2,3,4-tetrol under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

    Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.

    Reduction Products: Dihydro derivatives of the thiadiazole ring.

    Substitution Products: Ester or ether derivatives depending on the substituent introduced.

Scientific Research Applications

1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the thiadiazole ring play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

    Erythritol: A tetritol with similar hydroxyl groups but lacking the thiadiazole ring.

    D-apiitol: Another tetritol derivative with a different substitution pattern.

Uniqueness: 1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-5-phenyl-3H-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol

InChI

InChI=1S/C13H18N2O5S/c16-6-9(18)10(19)11(20)13(7-17)15-14-12(21-13)8-4-2-1-3-5-8/h1-5,9-11,15-20H,6-7H2

InChI Key

ZMFRZOKASUHFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(S2)(CO)C(C(C(CO)O)O)O

Origin of Product

United States

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